Technical Profile: 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Technical Profile: 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Executive Summary
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 439108-15-3, generic ref) is a specialized heterocyclic building block utilized in medicinal chemistry and fragment-based drug discovery (FBDD). It features a 1,2,4-oxadiazole core, a thermally and metabolically stable bioisostere for esters and amides, flanked by a lipophilic propyl chain and a polar butyric acid tail.
This guide details the physicochemical properties, validated synthetic protocols, and structural utility of this compound.[1] It is primarily employed as a robust scaffold for designing G-protein coupled receptor (GPCR) modulators (specifically S1P1 agonists) and as a linker in proteolysis-targeting chimeras (PROTACs) due to its defined vector geometry and carboxylate handle.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound acts as an amphiphilic tether, combining a lipophilic head group with a hydrophilic tail. Its specific geometry allows it to span binding pockets that require a rigid spacer between a polar anchoring site and a hydrophobic pocket.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid | Unambiguous chemical identifier. |
| Molecular Formula | C₉H₁₄N₂O₃ | Low molecular weight (<200 Da), ideal for FBDD. |
| Molecular Weight | 198.22 g/mol | High ligand efficiency potential. |
| LogP (Predicted) | ~1.5 - 1.8 | Optimal lipophilicity for membrane permeability. |
| pKa (Acid) | ~4.5 - 4.8 (Carboxylic acid) | Ionized at physiological pH; ensures solubility. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Compliant with Lipinski’s Rule of Five. |
| Rotatable Bonds | 6 | Flexible tail allows conformational adaptation. |
| Topological Polar Surface Area | ~76 Ų | Good predictor of oral bioavailability. |
Synthetic Methodology: The Anhydride Route
The most robust and self-validating synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a cyclic anhydride . This "one-pot, two-step" sequence ensures correct regiochemistry: the amidoxime R-group becomes the C3 substituent, and the anhydride provides the C5 carbon and the carboxylic acid tail.
Protocol: Condensation of Butyramidoxime with Glutaric Anhydride
Reaction Logic:
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Activation: Glutaric anhydride is susceptible to nucleophilic attack by the amidoxime oxygen.
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Acylation: Formation of the O-acylamidoxime intermediate (open chain).
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Cyclodehydration: Thermal cyclization expels water to close the 1,2,4-oxadiazole ring.
Step-by-Step Procedure
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Reagents:
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Butyramidoxime (1.0 equiv)
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Glutaric Anhydride (1.1 equiv)
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Solvent: Toluene or Xylene (for high-temperature cyclization) or DMF (for room temp coupling followed by heating).
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Base: Pyridine (catalytic) or K₂CO₃ (if using acid chloride route, but anhydride is preferred here).
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Workflow:
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Acylation: Dissolve Butyramidoxime (10 mmol) in anhydrous Toluene (50 mL). Add Glutaric Anhydride (11 mmol). Stir at reflux (110°C) for 4–6 hours.
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Observation: The reaction initially forms the O-acyl intermediate, which may precipitate or remain in solution depending on temperature. Continued heating drives the loss of water.
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Dean-Stark Trap (Optional): Use a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium toward the oxadiazole.
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Work-up: Cool to room temperature. The solvent is removed under reduced pressure.
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Purification: The residue is dissolved in dilute NaHCO₃ (aq) to solubilize the acid product (leaving non-acidic impurities behind). Wash with Ethyl Acetate. Acidify the aqueous layer with HCl (to pH ~2) to precipitate the product. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
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Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.
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Validation Point:
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NMR Check: Look for the disappearance of the broad N-H/O-H signals of the amidoxime and the appearance of the specific methylene triplets of the butanoic acid chain.
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Mechanism Visualization
Figure 1: Convergent synthesis of the target oxadiazole via thermal condensation of amidoxime and cyclic anhydride.
Biological Applications & Pharmacophore Utility[2][7]
Bioisosterism and Stability
The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-).
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Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by esterases, prolonging the half-life (t₁/₂) of the compound in vivo.
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Geometry: The ring imposes a rigid planar geometry, orienting the propyl and butanoic acid substituents at specific vectors (approx. 130–140° angle), which is critical for fitting into receptor binding pockets.
Structural Analogies (GABA and S1P)
This molecule can be viewed as a rigidified, lipophilic analog of GABA (Gamma-Aminobutyric Acid) or a fragment of Sphingosine-1-Phosphate (S1P) receptor modulators.
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GABA Analog: The structure HOOC-(CH2)3-Ring mimics the HOOC-(CH2)3-NH2 backbone of GABA. The oxadiazole replaces the amine, removing basicity but retaining polarity and hydrogen bond accepting capability.
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S1P1 Agonist Scaffold: Many S1P1 agonists (e.g., Ozanimod) feature a 1,2,4-oxadiazole core. This specific acid serves as an excellent "tail" fragment during the synthesis of such libraries, where the acid group can be further coupled to amines or used as the polar head group itself.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (198 Da) and distinct polarity profile, this compound is an ideal entry for fragment libraries .
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Screening: It can be screened against targets via NMR or X-ray crystallography (soaking) to identify binding hotspots.
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Elaboration: The carboxylic acid provides a "grow vector" for rapid elaboration into more complex lead compounds via amide coupling.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.
Table 2: Expected Analytical Signals
| Method | Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ ~0.98 (t, 3H, CH₃) | Terminal methyl of propyl group. |
| δ ~1.75 (m, 2H, CH₂) | Middle methylene of propyl group. | |
| δ ~2.10 (m, 2H, CH₂) | Beta-methylene of butanoic acid chain. | |
| δ ~2.50 (t, 2H, CH₂) | Alpha-methylene (next to COOH). | |
| δ ~2.70 (t, 2H, CH₂) | Methylene attached to Oxadiazole (C3 side). | |
| δ ~2.95 (t, 2H, CH₂) | Methylene attached to Oxadiazole (C5 side). | |
| LC-MS (ESI) | m/z 199.1 [M+H]⁺ | Protonated molecular ion. |
| IR Spectroscopy | ~1710 cm⁻¹ (C=O) | Carboxylic acid carbonyl stretch. |
| ~1570 cm⁻¹ (C=N) | Oxadiazole ring stretch. |
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Storage: Store in a cool, dry place. The oxadiazole ring is stable, but the carboxylic acid moiety suggests storage away from strong bases and oxidizers.
References
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PubChem. 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid (Compound CID 43433397). National Library of Medicine. Available at: [Link]
- Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Review of oxadiazole bioisosteres).
- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. (Methodology for oxadiazole synthesis).
- Li, Z., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2015. (Comprehensive synthetic review).
- Patanè, M. A., et al. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. (Foundational text on bioisosteric replacement).
